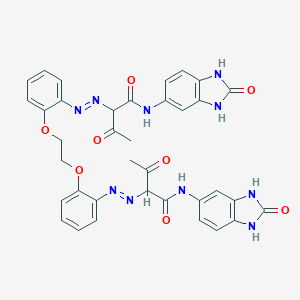

C.I. Pigment Yellow 180

Description

Properties

CAS No. |

77804-81-0 |

|---|---|

Molecular Formula |

C36H32N10O8 |

Molecular Weight |

732.7 g/mol |

IUPAC Name |

2-[[3-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |

InChI |

InChI=1S/C36H32N10O8/c1-19(47)31(33(49)37-21-10-12-25-28(17-21)41-35(51)39-25)45-43-23-6-5-7-24(16-23)53-14-15-54-30-9-4-3-8-27(30)44-46-32(20(2)48)34(50)38-22-11-13-26-29(18-22)42-36(52)40-26/h3-13,16-18,31-32H,14-15H2,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52) |

InChI Key |

OEKRYKURBNYHBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6 |

Other CAS No. |

77804-81-0 |

physical_description |

DryPowder; PelletsLargeCrystals |

Synonyms |

2,2’-[1,2-Ethanediylbis(oxy-2,1-phenyleneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-butanamide; BY 2000GT; C.I. 21290; C.I. PY 180; C.I. Pigment Yellow 180; CFY 313-2; Chromofine Yellow 313-2; Chromofine Yellow 6280JC; Diaplast Fast Ye |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Pigment Yellow 180 chemical structure and CAS number

An In-depth Technical Guide to C.I. Pigment Yellow 180 for Researchers and Scientists

Executive Summary

This compound (CAS No. 77804-81-0) is a high-performance benzimidazolone disazo pigment prized for its exceptional thermal stability, lightfastness, and chemical resistance.[1][2][3] Its robust molecular structure makes it a superior colorant in demanding applications, particularly in the plastics and high-end printing ink industries, where it serves as a safe and effective replacement for heavy-metal-based pigments.[1][4] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and analytical validation methods from the perspective of an application scientist. While its primary use is industrial, its stability and low reactivity present opportunities for its use in specialized research applications, including the coloration of medical-grade polymers and as a stable marker in non-biological systems.

Chapter 1: Introduction to this compound - A High-Performance Benzimidazolone Pigment

In the landscape of organic pigments, the benzimidazolone class is synonymous with high performance. This compound (P.Y. 180) stands out within this family as the sole disazo-benzimidazolone pigment, a structural distinction that imparts a unique combination of a greenish-yellow hue with outstanding durability.[2][5] Its emergence was driven by the industry's need for colorants that could withstand aggressive processing conditions, such as the high temperatures used in engineering plastics, without degradation or migration.[1][6]

For researchers and drug development professionals, the value of P.Y. 180 extends beyond its industrial utility. Its validated low toxicity and high stability make it a candidate for coloring materials that may come into indirect patient contact, such as medical device housings or pharmaceutical packaging.[7][8] Furthermore, its chemical inertness and resistance to bleeding or migration are critical attributes for maintaining the integrity and safety of such products.[1][6] Understanding its fundamental properties is key to leveraging its potential in these and other advanced research applications.

Chapter 2: Core Molecular Identity & Physicochemical Profile

The performance of any pigment is intrinsically linked to its molecular structure and resulting physical properties. P.Y. 180's design is a masterclass in chemical engineering for stability.

Chemical Identification

Precise identification is the cornerstone of reproducible science. The key identifiers for this pigment are summarized below.

| Identifier | Value |

| C.I. Generic Name | Pigment Yellow 180 |

| C.I. Number | 21290[5][9][10] |

| CAS Number | 77804-81-0[5][9][11][12] |

| Chemical Formula | C₃₆H₃₂N₁₀O₈[5][9][10][12] |

| Molecular Weight | 732.70 g/mol [9][10][12] |

| Chemical Family | Disazo Benzimidazolone[2][5][11] |

| IUPAC Name | 2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[10][12] |

Chemical Structure

P.Y. 180 is a large, symmetrical molecule. Its structure is characterized by two key functional assemblies connected by a flexible ether linkage:

-

Benzimidazolone Groups: These terminal groups are crucial. They facilitate strong intermolecular hydrogen bonding, which anchors the pigment molecules in a stable crystal lattice. This is the primary reason for the pigment's high thermal stability and solvent resistance.[3][13]

-

Azo Chromophores (-N=N-): As a disazo pigment, it contains two azo groups, which are responsible for its yellow color.

-

Ethylene Dioxy Bridge: This central linkage provides a degree of flexibility to the molecule.

Caption: Simplified block diagram of P.Y. 180's molecular backbone.

Physicochemical Properties

The utility of P.Y. 180 is defined by its robust performance profile. The causality behind these properties lies in its molecular structure, which resists thermal, chemical, and photonic degradation.

| Property | Typical Value | Scientific Rationale & Application Insight |

| Appearance | Greenish-Yellow Powder[1][5] | The specific hue is a function of the molecule's conjugated system and its crystalline arrangement. |

| Heat Stability | 290-300 °C[1][4][6] | The strong intermolecular hydrogen bonding from the benzimidazolone groups creates a highly stable crystal lattice, requiring significant thermal energy to disrupt. This is critical for its use in engineering plastics like polycarbonate and ABS. |

| Lightfastness (Blue Wool Scale) | 7-8 (Full Shade)[2][4][10] | The stable conjugated system is resistant to cleavage by UV radiation. This ensures long-term color fidelity in applications exposed to sunlight, such as automotive plastics and outdoor coatings. |

| Migration Resistance | Excellent (5/5)[1][6] | The large molecular size and low solubility in polymer matrices prevent the pigment from "bleeding" or migrating to the surface. This is a crucial self-validating safety feature in food packaging and toys. |

| Chemical Resistance | High (Acid/Alkali: 5/5)[1][6][10] | The molecule lacks readily hydrolyzable groups, making it stable against chemical attack. This allows for its use in chemically aggressive environments. |

| Density | 1.42 - 1.52 g/cm³[6][10][11] | Standard property for formulation calculations and dispersion modeling. |

| Water Solubility | ~17 µg/L[14] | Extremely low solubility is indicative of its stability and contributes to its non-migratory nature. |

Chapter 3: Synthesis and Crystallinity - The Genesis of Performance

The synthesis of P.Y. 180 is a multi-step process where control over reaction conditions and post-synthesis treatment is paramount to achieving the desired performance characteristics.

Synthetic Pathway

The core chemistry is a classic azo coupling reaction. The process can be broken down into two fundamental stages:

-

Diazotization: The primary aromatic diamine, 1,2-bis(2-aminophenoxy)ethane, is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. This converts the two amino groups into highly reactive diazonium salts.

-

Azo Coupling: The resulting bis-diazonium salt solution is then slowly added to a solution of the coupling component, 5-acetoacetylamino-benzimidazolone.[15] The diazonium groups couple with two equivalents of this component to form the final disazo pigment molecule.

Caption: General synthesis and processing workflow for this compound.

The Critical Role of Pigmentation

As synthesized, P.Y. 180 often exists as small, amorphous particles.[2][3] These crude particles do not exhibit the desired color strength, brightness, or durability. The crucial post-synthesis step is pigmentation , which involves heating the crude pigment in water or an organic solvent.[2]

This is not simply "washing." It is a controlled dissolution-reprecipitation process. The amorphous particles have slightly higher solubility than their crystalline counterparts. During heating, they slowly dissolve into the solvent and then reprecipitate onto more stable, larger crystals. This process of crystal growth and perfection is the key causality for performance enhancement:

-

Color Development: A more ordered crystal structure alters the interaction with light, typically leading to a brighter, stronger, and slightly shifted color hue (from reddish-yellow to a more desirable greenish-yellow).[2]

-

Improved Stability: The resulting larger, more perfect crystals have a lower surface-area-to-volume ratio and stronger lattice energy, which directly enhances their thermal, solvent, and light stability.

The choice of solvent and temperature for this step is a critical trade secret for manufacturers, as it dictates the final particle size distribution and crystalline form, and thus the pigment's performance grade.[2]

Chapter 4: Analytical Methodologies for Characterization and Quality Control

For any scientific application, especially those related to materials science or regulated products, a robust and self-validating QC system is non-negotiable.

Chromatographic Purity Assessment (RP-HPLC)

High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic molecules like P.Y. 180. It can effectively separate the main pigment from unreacted starting materials or side-products.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~5 mg of P.Y. 180 powder. Dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or DMSO) using sonication to ensure complete dissolution.

-

Instrumentation: Use a reverse-phase HPLC system with a UV-Vis detector.

-

Column: A C18 column is typically effective.[16]

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric or formic acid) is a common starting point.[16]

-

Detection: Monitor at the pigment's lambda max (λmax), typically in the 400-450 nm range.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is common for high-performance grades.

Structural and Morphological Analysis

-

X-Ray Diffraction (XRD): This is the definitive technique for confirming the crystalline nature of the pigment.[3] A sharp, well-defined diffraction pattern indicates high crystallinity, which correlates directly with high performance. Amorphous material will produce a broad, undefined halo. Comparing the XRD pattern of a new batch to an established reference standard is a fast and reliable method for ensuring batch-to-batch consistency.

-

Scanning Electron Microscopy (SEM): SEM provides direct visual confirmation of particle size, shape, and degree of aggregation.[3] After the pigmentation step, SEM images should show well-formed, relatively uniform crystals. This analysis is crucial for predicting dispersibility; highly agglomerated particles will be difficult to disperse effectively in a polymer or ink matrix.

Colorimetric Validation

The ultimate function of a pigment is to impart color. This must be quantified.

Protocol using CIE Lab*:

-

Dispersion: Prepare a standardized dispersion of the pigment in a clear carrier (e.g., a plastic masterbatch or a clear ink vehicle) at a defined concentration.

-

Drawdown/Molding: Create a uniform film or plaque of the colored material.

-

Measurement: Use a calibrated spectrophotometer or colorimeter to measure the color in the CIE Lab* color space.[2]

-

L * represents lightness (0=black, 100=white).

-

a * represents the red-green axis.

-

b * represents the yellow-blue axis.

-

-

Validation: Compare the Lab* values against the reference standard. The color difference (ΔE) is calculated and must fall within a tight specification (typically ΔE < 1.0) for the batch to be accepted.

Caption: A comprehensive quality control workflow for this compound.

Chapter 5: Applications - From Industrial Coloration to Research Horizons

Core Industrial Applications

-

Plastics: P.Y. 180 is a go-to choice for polyolefins (PP, PE), PVC, ABS, and engineering plastics (PC).[4][5][9] Its key advantage is heat stability, which prevents it from degrading during melt processing at temperatures up to 300°C.[4] Its excellent migration resistance makes it suitable for applications with stringent safety standards, such as food contact materials and toys.[4]

-

Printing Inks: In high-end packaging and metal decorative inks, its chemical resistance and lightfastness ensure the print remains vibrant and does not bleed when exposed to solvents or sunlight.[1][4][10]

Considerations for Research and Development

While not a pharmaceutical agent, the properties of P.Y. 180 make it a valuable tool for material scientists and drug development professionals in ancillary roles:

-

Medical-Grade Polymers: Its high thermal stability and non-migratory nature make it an excellent candidate for coloring plastics used in medical device housings, diagnostic cassettes, and equipment components where biocompatibility of the final, finished article can be validated.

-

Packaging: It can be used to color pharmaceutical packaging and blister packs, providing brand identification and UV protection for light-sensitive contents without the risk of the colorant migrating into the product.

-

Non-Biological Tracer: In the development of in-vitro diagnostic devices or microfluidic systems, its extremely low solubility and high chemical inertness could allow it to be used as a stable, brightly colored particulate tracer for flow visualization or as a permanent calibration marker embedded within a polymer matrix.

Chapter 6: Safety and Handling Protocols

Toxicological data indicates that P.Y. 180 has very low acute toxicity via oral, dermal, or inhalation routes.[7][14] It is not classified as a hazardous substance.[7][17]

The primary physical hazard is combustible dust .[7] Like many fine organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture with an ignition source.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably with local exhaust ventilation, to minimize dust inhalation.

-

Use standard Personal Protective Equipment (PPE): safety glasses, gloves, and a dust mask (e.g., N95).[17]

-

Avoid generating dust clouds. Use non-sparking tools for scooping or handling large quantities.[7]

-

Practice good housekeeping to prevent dust accumulation on surfaces.[7]

Conclusion

This compound is more than just a yellow powder; it is a highly engineered molecule designed for stability. Its robust benzimidazolone structure provides the foundation for its exceptional resistance to heat, light, and chemical migration. While its home turf is in the demanding world of industrial plastics and inks, its inherent safety profile and inertness open the door for its use in specialized and regulated scientific applications. By understanding the causality behind its performance and employing rigorous analytical validation, researchers can confidently leverage its properties to develop next-generation materials and devices.

References

- Ranbar P3840. (n.d.). Benzimidazolone Pigments.

- Precise Color. (n.d.). China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers.

- WorldOfPigments. (2012, November 23). Pigment Yellow 180.

- Xcolor Pigment. (n.d.). Fast Yellow 180 | CAS No.77804-81-0.

- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180.

- Fineland Chem. (n.d.). DuraPrint®3180J Pigment Yellow 180.

- SIELC Technologies. (2018, February 16). This compound.

- National Center for Biotechnology Information. (n.d.). Pigment Yellow 180. PubChem Compound Database.

- Google Patents. (n.d.). TWI239987B - Process for producing the pigment yellow 180.

- National Center for Biotechnology Information. (n.d.). Pigment Yellow 180 (C.I. 21290). PubChem Compound Database.

- Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Yellow 180.

- ECHEMI. (n.d.). Pigment Yellow 180 SDS, 77804-81-0 Safety Data Sheets.

- Zeya Chemicals. (n.d.). Pigment Yellow 180 MSDS.

- ChemicalBook. (n.d.). Pigment Yellow 180 - Safety Data Sheet.

- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). PIGMENT YELLOW 180.

- Google Patents. (n.d.). CN103374238B - A kind of method preparing transparent type Pigment Yellow 180.

- Wang, Y., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI.

- MedchemExpress.com. (n.d.). This compound | Fluorescent Dye.

- ResearchGate. (n.d.). Structure of this compound.

- Crownpigment. (n.d.). PIGMENT YELLOW 180 – Introduction and Application.

- Benchchem. (n.d.). CI Pigment Yellow 180.

- MedChemExpress. (n.d.). This compound.

Sources

- 1. Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840 [ranbarr.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 5. China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers | Precise Color [precisechem.com]

- 6. DuraPrint®3180J Pigment Yellow 180 | Fineland Chem [finelandchem.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. Pigment Yellow 180 [dyestuffintermediates.com]

- 10. Pigment Yellow 180 - SY Chemical Co., Ltd. [sypigment.com]

- 11. xcolorpigment.com [xcolorpigment.com]

- 12. Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN103374238B - A kind of method preparing transparent type Pigment Yellow 73 180 - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. TWI239987B - Process for producing the pigment yellow 180 - Google Patents [patents.google.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. zeyachem.net [zeyachem.net]

An In-depth Technical Guide to the Synthesis of C.I. Pigment Yellow 180 via Azo Coupling

Abstract

C.I. Pigment Yellow 180 (CAS No. 77804-81-0) is a high-performance benzimidazolone disazo pigment renowned for its excellent heat stability, lightfastness, and resistance to migration.[1][2][3] These properties make it an indispensable colorant in demanding applications, particularly for the coloring of plastics such as PVC, polyolefins, and ABS, as well as in high-end printing inks.[4][5] The synthesis of this vibrant greenish-yellow pigment is a multi-step process centered on a classic azo coupling reaction. This guide provides a comprehensive technical overview of the synthesis, detailing the underlying chemical principles, a step-by-step experimental protocol, critical parameter optimization, and modern analytical characterization techniques. The content herein is curated for researchers and chemical engineers aiming to understand and master the production of this high-performance organic pigment.

The Chemistry of this compound Synthesis

The formation of this compound, with the chemical formula C₃₆H₃₂N₁₀O₈, is achieved through a two-stage process: the diazotization of a primary aromatic diamine followed by an azo coupling reaction with a suitable coupling component.[6][7]

The overall reaction is as follows: 1 mole of 2,2′-(Ethylenedioxy)dianiline is bis-diazotized and subsequently reacted with 2 moles of 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide .[1][4]

Stage 1: Bis-Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. In this synthesis, the diamine, 2,2′-(Ethylenedioxy)dianiline, is treated with nitrous acid (HNO₂) which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8][9]

This reaction is highly exothermic and the resulting bis-diazonium salt is unstable at elevated temperatures. Therefore, maintaining a low temperature (0–5°C) is absolutely critical to prevent decomposition of the salt, which would otherwise result in nitrogen gas evolution and a drastic reduction in yield.[8]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Preparation of the Bis-Diazonium Salt (Diazo Component)

-

In a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 400 mL of water and 50 mL of 31% hydrochloric acid.

-

Add 24.4 g (0.1 mol) of 2,2′-(Ethylenedioxy)dianiline to the acid solution with stirring to form a fine suspension of the amine hydrochloride salt.

-

Cool the reactor to 0°C using a circulating chiller and add approximately 200 g of ice to the suspension to maintain the low temperature.

-

In a separate beaker, dissolve 14.5 g (0.21 mol) of sodium nitrite in 50 mL of water.

-

Add the sodium nitrite solution dropwise to the vigorously stirred amine suspension over 30-45 minutes. Crucially, ensure the temperature does not exceed 5°C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the diazotization is complete.

-

The presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper (which will turn blue). If necessary, the excess can be neutralized with a small amount of sulfamic acid. The resulting clear, yellowish solution is the bis-diazonium salt.

Part B: Preparation of the Coupling Component Suspension

-

In a separate 2 L reactor, charge 600 mL of water and 2.0 g of a suitable dispersing agent.

-

Add 52.0 g (0.21 mol) of 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide to the water with stirring to form a uniform suspension.

-

Add a buffer solution, such as aqueous sodium acetate, to adjust the pH of the suspension to approximately 5.5-6.0.

-

Cool the suspension to 5-10°C.

Part C: The Azo Coupling Reaction

-

Slowly add the cold bis-diazonium salt solution from Part A into the cold, stirred coupling component suspension from Part B over a period of 60-90 minutes.

-

Maintain the reaction temperature below 10°C throughout the addition. A thick, yellow slurry will form immediately.

-

Monitor and maintain the pH of the reaction mixture in the range of 5.0-6.0 by adding a dilute sodium hydroxide or sodium acetate solution as needed.

-

After the addition is complete, allow the mixture to stir for an additional 2 hours at 10-15°C to ensure the coupling reaction goes to completion.

Part D: Post-Synthesis Finishing and Isolation

-

Heat the pigment slurry to 90-95°C and hold at this temperature for 1 hour with continued stirring. [10]This "finishing" or "pigmentation" step is crucial for crystal growth, which enhances the pigment's thermal stability and coloristic properties. [11]2. Allow the slurry to cool to approximately 60°C.

-

Filter the pigment using a Büchner funnel or filter press.

-

Wash the filter cake extensively with hot water until the filtrate is free of salts (test with silver nitrate solution for absence of chloride ions).

-

Dry the pigment in a vacuum oven at 80°C until a constant weight is achieved. The final product is a bright, greenish-yellow powder.

Optimization of Synthesis Parameters

The final properties of this compound, such as particle size, crystallinity, color strength, and transparency, are highly dependent on the precise control of reaction conditions. [6]

| Parameter | Optimal Range | Rationale & Impact on Pigment Properties |

|---|---|---|

| Diazotization Temp. | 0–5°C | Trustworthiness: Prevents decomposition of the unstable diazonium salt, maximizing yield and purity. [8]Temperatures above this range lead to significant loss of reactive intermediate. |

| Coupling Temp. | < 10°C | Expertise: Lower temperatures prevent premature aggregation of pigment particles, leading to smaller primary particles and higher transparency. [6][12] |

| Finishing Temp. | 90–95°C | Expertise: High-temperature treatment promotes a dissolution-reprecipitation process, increasing crystal size and crystallinity. This enhances thermal stability, solvent resistance, and color strength. [6][11] |

| Coupling pH | 4.0–6.0 | Trustworthiness: This mildly acidic range optimizes the electrophilicity of the diazonium ion while ensuring the coupling component remains sufficiently nucleophilic. Incorrect pH can lead to side reactions or decomposition. [13][14] |

| Reactant Addition Rate | Slow & Controlled | Expertise: A slow, controlled addition of the diazonium salt ensures a consistent reaction environment, promoting uniform particle growth and preventing the formation of large, undesirable agglomerates. [12] |

| Stoichiometry | ~1:2.1 (Diazo:Coupler) | Trustworthiness: A slight excess of the coupling component and sodium nitrite ensures the complete consumption of the diazo intermediate, maximizing yield and minimizing impurities. [8]|

Advanced Characterization and Quality Control

Validating the synthesis and ensuring the high-performance characteristics of this compound requires a suite of analytical techniques.

-

X-Ray Diffraction (XRD): This is the primary technique for analyzing the pigment's solid-state properties. XRD is used to determine the crystal phase, degree of crystallinity, and average crystallite size, all of which are directly correlated with the pigment's performance. [6]Post-synthesis solvent treatment is known to increase crystallinity without altering the fundamental crystal structure. [6]* Electron Microscopy (SEM/TEM): These imaging techniques provide direct visualization of the pigment's particle size, size distribution, and morphology (e.g., needle-like vs. cubic). [6][11]A narrow particle size distribution is often desirable for consistent performance in applications like printing inks. [6]* Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to confirm the chemical identity of the pigment. They provide a molecular fingerprint, verifying the presence of key functional groups such as the azo linkage (-N=N-), amide groups, and the benzimidazolone ring structure. [11]* Colorimetry: The coloristic properties are quantified using the CIE Lab* color space model. This allows for precise measurement of lightness (L), the red-green axis (a), and the yellow-blue axis (b*), ensuring batch-to-batch consistency. [11][15]

Conclusion

The synthesis of this compound is a well-established yet nuanced process that exemplifies the industrial application of azo chemistry. The key to producing a high-performance pigment lies not just in the correct stoichiometry but in the rigorous, dynamic control of critical process parameters, including temperature, pH, and addition rates. The initial low-temperature coupling reaction yields crude pigment with small primary particles, while a subsequent high-temperature finishing step is essential for developing the robust, crystalline structure that imparts the pigment's desirable fastness properties. By integrating a deep understanding of the reaction mechanism with precise process control and advanced analytical validation, researchers and manufacturers can consistently produce this compound that meets the stringent demands of the plastics and coatings industries.

References

- Benchchem. (n.d.). CI Pigment Yellow 180.

- BenchChem Technical Support Team. (2025, December). optimizing coupling reaction conditions for azo dyes. Benchchem.

- ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level....

- PMC. (2024, January 26). The continuous flow synthesis of azos. NIH.

- WorldOfChemicals. (2012, November 23). Pigment Yellow 180.

- AKJournals. (2016, April 26). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.

- Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.

- Chemex. (n.d.). The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production.

- Google Patents. (n.d.). TWI239987B - Process for producing the pigment yellow 180.

- Sinoever International Co.,Ltd. (2019, September 16). Manufacturing Methods of Pigment Yellow 180.

- Google Patents. (n.d.). US7115164B2 - Preparation of yellow pigments.

- MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.

- European Patent Office. (2023, February 8). This compound, AQUEOUS PIGMENT DISPERSION FOR INK-JET INK, AND AQUEOUS PIGMENT INK.

- Wikipedia. (n.d.). Azo coupling.

- RSDC Industries Pvt. Ltd. (n.d.). Pigment Yellow-180 Manufacturer.

- ResearchGate. (2023, October 6). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.

- PubChem. (n.d.). Pigment Yellow 180. NIH.

- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180.

- Afine Chemicals Limited. (n.d.). High-Quality Pigment Yellow 180 Factories, Product.

- Google Patents. (n.d.). US20110061564A1 - Diarylide Yellow Pigments.

- Google Patents. (n.d.). CN103044949B - Preparation method of yellow pigment.

- Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.

- University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes.

- Google Patents. (n.d.). US5559216A - Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments.

- Organic Chemistry Portal. (n.d.). Azo Coupling.

- Justia Patents. (2011, October 11). Diarylide yellow pigments.

- Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180.

- ResearchGate. (n.d.). Structure of this compound.

- MDPI. (n.d.). 1,4-Bis[(N-acetyl-l-phenylalanyl-glycyl-l-alanyl)aminomethyl]benzene.

- Baoxu Chemical. (n.d.). Pigment Yellow 180, Fast Yellow HG, CAS 77804-81-0 Supplier.

Sources

- 1. Manufacturing Methods of Pigment Yellow 180 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 2. pigments.com [pigments.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. Pigment Yellow 180 [dyestuffintermediates.com]

- 5. Pigment Yellow 180 - SY Chemical Co., Ltd. [sypigment.com]

- 6. benchchem.com [benchchem.com]

- 7. akjournals.com [akjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US5559216A - Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments - Google Patents [patents.google.com]

- 11. Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents [mdpi.com]

- 12. TWI239987B - Process for producing the pigment yellow 180 - Google Patents [patents.google.com]

- 13. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Pigment Yellow 180

Introduction

Pigment Yellow 180 (C.I. 21290), a high-performance benzimidazolone disazo pigment, stands as a significant colorant in a multitude of industrial applications.[1][2][3][4] Its exceptional heat stability, lightfastness, and resistance to migration have made it a preferred choice for coloring plastics, printing inks, and coatings.[1][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Pigment Yellow 180, offering valuable insights for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for optimizing its use in existing applications and exploring its potential in novel fields.

Chemical Identity and Molecular Structure

Pigment Yellow 180 is chemically identified as 2,2'-[ethylenebis(oxy-2,1-phenyleneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide].[6] Its molecular structure is characterized by two azo groups, which act as the primary chromophore, and the presence of benzimidazolone moieties that contribute to its excellent stability.[1][7]

Table 1: Chemical and Physical Identifiers of Pigment Yellow 180

| Identifier | Value |

| IUPAC Name | 2,2'-[ethylenebis(oxy-2,1-phenyleneazo)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide] |

| CAS Number | 77804-81-0[3][4] |

| C.I. Name | Pigment Yellow 180[3] |

| C.I. Number | 21290[3] |

| Molecular Formula | C₃₆H₃₂N₁₀O₈[3][4] |

| Molecular Weight | 732.7 g/mol [1] |

Physicochemical Properties

The performance of Pigment Yellow 180 in various applications is dictated by its distinct physicochemical properties.

Physical Properties

Pigment Yellow 180 is a greenish-yellow powder with a high color strength.[1][4] Its physical properties are summarized in the table below.

Table 2: Physical Properties of Pigment Yellow 180

| Property | Value |

| Appearance | Yellow Powder |

| Density | 1.35 - 1.55 g/cm³[5] |

| Specific Surface Area | ~24 m²/g[4] |

| Oil Absorption | 40-50 g/100g [5] |

| pH Value | 7.0-8.0[5] |

| Melting Point | >300°C[8] |

Fastness Properties

A key attribute of Pigment Yellow 180 is its excellent fastness to various environmental and chemical factors, which ensures the longevity and durability of the colored articles.

Table 3: Fastness Properties of Pigment Yellow 180 (Scale 1-5, 5=Excellent; Lightfastness Scale 1-8, 8=Excellent)

| Property | Rating |

| Lightfastness (Full Shade) | 7-8 |

| Heat Resistance | 280-300°C |

| Water Resistance | 5[5] |

| Oil Resistance | 4[5] |

| Acid Resistance | 5[5] |

| Alkali Resistance | 5[5] |

| Alcohol Resistance | 4-5[5] |

Crystallography and Spectral Analysis

The solid-state structure and interaction with electromagnetic radiation are fundamental to understanding the color and performance of Pigment Yellow 180.

Crystallography

While distinct polymorphs of Pigment Yellow 180 are not commonly reported, its crystalline nature is a key factor in its stability and insolubility.[1] X-ray diffraction (XRD) is the primary technique for analyzing its crystal structure. The consistent crystal phase of Pigment Yellow 180 suggests a high thermodynamic stability of its crystal lattice.[1]

Spectral Properties

The vibrant greenish-yellow hue of Pigment Yellow 180 is a result of its selective absorption of light in the visible spectrum.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of Pigment Yellow 180 in solution exhibits characteristic absorption bands in the visible region, which are attributed to the π → π* electronic transitions within the conjugated azo chromophore system. The exact absorption maxima can vary depending on the solvent used due to solvatochromic effects.[9]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides valuable information about the molecular structure of Pigment Yellow 180. The IR and Raman spectra show characteristic peaks corresponding to the various functional groups present, such as N-H stretching of the benzimidazolone group, C=O stretching of the amide and ketone groups, and N=N stretching of the azo group.[10][11][12] Analysis of these spectra can confirm the chemical identity and provide insights into intermolecular interactions.[10][11]

Particle Size, Morphology, and Thermal Stability

Particle Size and Morphology

The particle size and shape of Pigment Yellow 180 significantly influence its optical properties, such as opacity and color strength, as well as its dispersibility in various media. Electron microscopy (SEM and TEM) reveals the morphology of the pigment particles, which are typically irregular or needle-like in their crude form and can be modified through post-synthesis treatments.[13] Particle size distribution is commonly determined by laser diffraction techniques.[14]

Thermal Stability

Pigment Yellow 180 exhibits excellent thermal stability, with decomposition temperatures typically above 300°C.[8] Thermogravimetric analysis (TGA) can be used to precisely determine the decomposition temperature and profile, while differential scanning calorimetry (DSC) can identify any phase transitions or other thermal events.[15]

Solubility Profile

Pigment Yellow 180 is practically insoluble in water and most common organic solvents, a property that contributes to its excellent migration resistance.[16] However, understanding its behavior in different solvent environments is crucial for dispersion and formulation. The concept of Hansen Solubility Parameters (HSPs) can be a useful tool to predict the dispersibility of the pigment in various solvents and polymer matrices.[10][13] Solvents with HSPs similar to that of the pigment are more likely to result in better dispersion.[1]

Toxicological and Biocompatibility Profile for Advanced Applications

For applications in sensitive areas such as food packaging and potentially in the biomedical field, a thorough understanding of the toxicological and biocompatibility profile of Pigment Yellow 180 is essential.

Toxicological Assessment

-

Acute Toxicity: Pigment Yellow 180 exhibits low acute toxicity. The oral LD50 in rats is greater than 2000 mg/kg body weight, and the inhalation LC50 in rats is greater than 1274 mg/m³.[6]

-

Genotoxicity and Carcinogenicity: No data was available concerning mutagenic activity.[17] None of the components in the product at concentrations greater than 0.1% are listed as carcinogens by IARC, NTP, OSHA, or ACGIH.[17]

-

Cytotoxicity: In vitro studies on human lymphocytes have shown increased DNA damage at high concentrations.[1] It is important to note that the cytotoxic effects are dose-dependent.[1]

Considerations for Drug Development Professionals

While Pigment Yellow 180 is approved for use in indirect food contact applications, its use in drug delivery or medical devices would require extensive biocompatibility testing according to standards such as ISO 10993.[18] Key considerations would include:

-

Leachables and Extractables: The potential for the pigment or its degradation products to leach from a polymer matrix into a biological environment would need to be thoroughly investigated.

-

Biocompatibility: Comprehensive testing for cytotoxicity, sensitization, irritation, and systemic toxicity would be necessary to establish its safety for biomedical applications.

-

Hemocompatibility: If the intended application involves blood contact, hemocompatibility studies would be crucial.

Currently, there is a lack of publicly available data specifically addressing the biocompatibility of Pigment Yellow 180 for medical applications. Therefore, any consideration for its use in this field would necessitate a dedicated and rigorous testing program.

Experimental Protocols

The following are detailed methodologies for the characterization of Pigment Yellow 180.

Protocol 1: Powder X-ray Diffraction (PXRD) Analysis

Objective: To determine the crystalline nature and identify the crystal phase of Pigment Yellow 180.

Methodology:

-

Sample Preparation: A small amount of the dry pigment powder is gently packed into a sample holder, ensuring a flat and even surface. For small sample quantities, a low-background sample holder is recommended.[19]

-

Instrument Setup:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 50°

-

Scan Speed: 2°/min

-

-

Data Acquisition: The sample is mounted in the diffractometer, and the diffraction pattern is recorded.

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. These are compared with standard reference patterns if available.

Workflow for PXRD Analysis

Caption: Workflow for Powder X-ray Diffraction Analysis.

Protocol 2: UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of Pigment Yellow 180 in a suitable solvent.

Methodology:

-

Solvent Selection: Choose a solvent in which the pigment has at least minimal solubility or can be prepared as a stable, fine dispersion (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide).

-

Sample Preparation: Prepare a dilute solution or dispersion of the pigment in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.

-

Instrument Setup:

-

Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 300 - 800 nm.

-

Blank: Use the pure solvent as the blank.

-

-

Data Acquisition: Record the absorbance spectrum of the sample.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Logical Relationship for UV-Vis Spectroscopy

Caption: Relationship between Principle, Experiment, and Result in UV-Vis Spectroscopy.

Protocol 3: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of Pigment Yellow 180.

Methodology:

-

Sample Preparation (Wet Dispersion):

-

Select a suitable dispersant (e.g., deionized water with a surfactant) in which the pigment does not dissolve.

-

Prepare a stock suspension of the pigment in the dispersant.

-

Use ultrasonication to break up any agglomerates.

-

-

Instrument Setup:

-

Use a laser diffraction particle size analyzer.

-

Enter the refractive index of the pigment and the dispersant into the software.

-

-

Data Acquisition:

-

Add the stock suspension to the instrument's dispersion unit until the optimal obscuration level is reached.

-

Perform the measurement.

-

-

Data Analysis: The instrument software will calculate and report the particle size distribution, typically as a volume-based distribution, providing values such as D10, D50 (median), and D90.

Experimental Workflow for Particle Size Analysis

Caption: Workflow for Particle Size Analysis using Laser Diffraction.

Conclusion

Pigment Yellow 180 is a high-performance colorant with a well-defined set of physicochemical properties that make it suitable for demanding applications. Its excellent stability, fastness, and vibrant color are a direct result of its unique molecular and crystalline structure. While its toxicological profile is favorable for industrial use, its application in the biomedical field would require further, more specific biocompatibility assessments. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and other similar pigment systems, enabling researchers and developers to fully understand and leverage their properties for both existing and innovative applications.

References

-

Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Yellow 180. Retrieved from [Link]

-

HORIBA. (2012). Particle Characterization of Pigments. Retrieved from [Link]

-

MDPI. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

-

ResearchGate. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

-

(n.d.). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Retrieved from [Link]

-

NIH. (2015). Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution. Retrieved from [Link]

-

Missouri State University. (2007). Standard Operating Procedure for: Operation of the LS 13 320 Laser Diffraction Particle Size Analyzer. Retrieved from [Link]

-

TTU/HHMI at CISER. (2010). Plant Pigment Paper Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Photographs and UV/Vis absorbance spectra (solutions diluted by a.... Retrieved from [Link]

-

ASTM. (2024). ASTM E3340-22 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials. Retrieved from [Link]

-

Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180. Retrieved from [Link]

-

SIELC Technologies. (2018). C.I. Pigment Yellow 180. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Laser diffraction measurements of pigment size distributions of coatings and mill bases: implications of dilution medium and dispersion process parameters. Retrieved from [Link]

-

WorldOfChemicals. (2012). Pigment Yellow 180. Retrieved from [Link]

-

protocols.io. (2023). Particle size analysis by laser diffraction. Retrieved from [Link]

-

SDC ColourClick. (n.d.). The effect of crystal structure on colour application properties of organic pigments. Retrieved from [Link]

-

Zeya Chemicals. (n.d.). Pigment yellow 180 TDS. Retrieved from [Link]

-

Botany with Parul. (n.d.). UV–Vis Absorption Spectroscopy for Pigment Ratios. Retrieved from [Link]

-

SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Retrieved from [Link]

-

(2008). STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS. Retrieved from [Link]

-

morana-rtd.com. (2008). Characterization of Some Orange and Yellow Organic and Fluorescent Pigments by Raman Spectroscopy. Retrieved from [Link]

-

(n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

-

arXiv. (2021). High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments. Retrieved from [Link]

-

Scilit. (1990). FTIR and Raman studies on benzimidazole. Retrieved from [Link]

-

Zeya Chemicals. (n.d.). Pigment Yellow 180 MSDS. Retrieved from [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

-

PubMed. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. Retrieved from [Link]

-

Infrared and Raman Users Group. (n.d.). Interactive IRUG Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of X-ray diffraction technique for characterisation of pigments and control of paints quality. Retrieved from [Link]

-

SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180, PY180 MSDS. Retrieved from [Link]

-

FDA. (n.d.). ci pigment yellow 180 - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pigments.com [pigments.com]

- 3. Pigment Yellow 180 [dyestuffintermediates.com]

- 4. Pigment Yellow 180 - SY Chemical Co., Ltd. [sypigment.com]

- 5. zeyachem.net [zeyachem.net]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pigment Yellow 180 | 77804-81-0 [chemicalbook.com]

- 9. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. morana-rtd.com [morana-rtd.com]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. static.horiba.com [static.horiba.com]

- 15. mdpi.com [mdpi.com]

- 16. zeyachem.net [zeyachem.net]

- 17. additivesforpolymer.com [additivesforpolymer.com]

- 18. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 19. mcgill.ca [mcgill.ca]

Spectroscopic Characterization of Pigment Yellow 180: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of Pigment Yellow 180 (P.Y. 180), a high-performance benzimidazolone pigment. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of its Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide combines theoretical principles with practical experimental insights and detailed data interpretation to serve as a comprehensive resource for the characterization of this widely used colorant.

Introduction to Pigment Yellow 180

Pigment Yellow 180, identified by the Colour Index name C.I. Pigment Yellow 180 and CAS number 77804-81-0, is a disazo/benzimidazolone-based organic pigment.[1] Its chemical formula is C₃₆H₃₂N₁₀O₈, with a corresponding molecular weight of 732.70 g/mol .[2][3] P.Y. 180 is recognized for its greenish-yellow shade, exceptional heat stability (up to 290°C in HDPE), and excellent light and weather fastness.[4][5][6] These robust properties make it a preferred choice for demanding applications, particularly in the plastics and printing ink industries.[2][4][7]

The molecular structure of Pigment Yellow 180 features two azo groups (-N=N-) and two benzimidazolone moieties, which are key to its chromatic and performance characteristics. The complex aromatic system and the presence of multiple functional groups give rise to a distinct spectroscopic fingerprint, which can be effectively characterized using FTIR and UV-Vis spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy of Pigment Yellow 180

Fundamental Principles

FTIR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that serves as a molecular "fingerprint". For a complex organic molecule like Pigment Yellow 180, the FTIR spectrum provides a wealth of information about its structural components.

Experimental Protocol for FTIR Analysis

The following is a generalized protocol for the acquisition of an FTIR spectrum of a solid pigment sample like P.Y. 180.

Interpretation of the UV-Vis Spectrum of Pigment Yellow 180

The UV-Vis spectrum of Pigment Yellow 180 is dominated by strong absorption bands in the visible and near-UV regions, which arise from electronic transitions within its extensive conjugated system.

Table 2: UV-Vis Absorption Maxima for Pigment Yellow 180

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~400-450 nm | π → π | Extended conjugated system (azo groups, aromatic rings) |

| ~270-300 nm | π → π | Benzimidazolone and phenyl groups |

The most intense absorption band, located in the 400-450 nm range, is responsible for the pigment's yellow color. This band is attributed to a high-energy π → π* transition involving the entire conjugated system, including the azo linkages and the aromatic rings. A weaker absorption, often appearing as a shoulder, may be present at longer wavelengths and can be assigned to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo groups. Another strong absorption is typically observed in the UV region (around 270-300 nm), corresponding to π → π* transitions localized within the benzimidazolone and phenyl moieties.

The Influence of Solvents on Spectroscopic Properties

The spectroscopic properties of Pigment Yellow 180 can be influenced by the solvent environment, a phenomenon known as solvatochromism. Studies have shown that the UV-Vis absorption maximum of P.Y. 180 can shift depending on the polarity of the solvent. [8]Generally, in more polar solvents, a bathochromic (red) shift of the π → π* transition is observed. This is due to the stabilization of the more polar excited state by the polar solvent molecules. This effect is important to consider when preparing samples for UV-Vis analysis and can also provide insights into the pigment-binder interactions in applied systems.

Conclusion

The spectroscopic characterization of Pigment Yellow 180 by FTIR and UV-Vis spectroscopy provides a detailed understanding of its chemical structure and electronic properties. The FTIR spectrum confirms the presence of key functional groups, including amide, azo, benzimidazolone, and ether linkages. The UV-Vis spectrum elucidates the electronic transitions responsible for its characteristic yellow color. This technical guide provides the foundational knowledge and experimental framework for the accurate and reliable spectroscopic analysis of this important industrial pigment.

References

-

World Dye Variety. Pigment Yellow 180. [Link]

-

Crownpigment. PIGMENT YELLOW 180 – Introduction and Application. [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 180. [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 180|Benzimidazolone Yellow HG-P. [Link]

-

Dominion Colour Corporation. PIGMENT YELLOW 180. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 166497, Pigment Yellow 180. [Link]

-

Zeya Chemicals. Pigment yellow 180 TDS. [Link]

-

MDPI. Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. [Link]

-

ResearchGate. The FTIR (a) and Raman spectra (b) for PY180-raw, PY180-Hexane, PY180-MeOH, and PY180-DMSO. [Link]

-

ResearchGate. (a) Photographs and UV/Vis absorbance spectra (solutions diluted by a factor of 2) of PY180-raw suspensions in solvents after centrifugation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Pigment Yellow 180

Abstract

Pigment Yellow 180 (C.I. 21290) is a high-performance benzimidazolone disazo pigment renowned for its exceptional thermal stability, lightfastness, and chemical resistance.[1] These properties make it a preferred colorant in demanding applications, including engineering plastics, high-end printing inks, and specialized coatings.[2][3] This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Pigment Yellow 180. It delves into the structural attributes that confer its remarkable heat resistance, outlines the methodologies for its thermal analysis, and explores its degradation pathway. This document is intended for researchers, scientists, and formulation chemists engaged in the development and application of high-performance colorants.

Introduction to Pigment Yellow 180

Pigment Yellow 180 is a prominent member of the benzimidazolone class of organic pigments.[4] Its molecular structure, characterized by two azo groups and two benzimidazolone moieties, is central to its high performance.[5] The pigment is valued for its greenish-yellow shade and is often used as a replacement for cadmium and lead chromate pigments.[6]

Chemical Structure

The chemical structure of Pigment Yellow 180 (C₃₆H₃₂N₁₀O₈) is provided below.[7] The presence of intramolecular hydrogen bonds and the rigid, planar nature of the benzimidazolone groups contribute significantly to its stability.

Caption: Chemical Structure of Pigment Yellow 180.

Unraveling the Superior Thermal Stability

The exceptional thermal stability of Pigment Yellow 180 is a primary determinant of its suitability for high-temperature applications. It exhibits excellent heat resistance, reportedly stable up to 290°C in polymers like HDPE and even 300°C in polystyrene.[2][6] This thermal robustness is not coincidental but rather a direct consequence of its molecular architecture.

The benzimidazolone groups within the molecule are pivotal. They are engaged in a network of intermolecular hydrogen bonds, which significantly increases the energy required to disrupt the crystal lattice. This strong intermolecular cohesion results in a higher melting and decomposition point. Furthermore, the overall molecular symmetry and planarity allow for efficient crystal packing, minimizing intermolecular voids and enhancing lattice energy.

Thermal Degradation Profile

While Pigment Yellow 180 is highly stable, it will undergo thermal decomposition at sufficiently high temperatures. Understanding this degradation profile is critical for defining its processing limits and predicting its long-term performance in thermally stressed environments. The degradation process is complex and can be elucidated through a combination of advanced analytical techniques.

General Degradation Pathway

For disazo pigments like Pigment Yellow 180, the primary point of thermal degradation is the scission of the azo bonds (-N=N-). This cleavage results in the formation of lower molecular weight aromatic amines and other radical species. The benzimidazolone ring itself is thermally stable, but the substituents on the aromatic rings will also influence the degradation pathway.

Caption: Proposed Thermal Degradation Pathway for Pigment Yellow 180.

Key Analytical Techniques for Degradation Analysis

A multi-faceted analytical approach is essential for a thorough characterization of the thermal degradation of Pigment Yellow 180.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental technique for determining the onset of thermal degradation.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events such as melting, crystallization, and decomposition.

Py-GC-MS is a powerful technique for identifying the specific chemical products of thermal degradation. The pigment is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

| Technique | Information Obtained | Typical Application for Pigment Yellow 180 |

| Thermogravimetric Analysis (TGA) | Onset of decomposition, mass loss at different temperatures, thermal stability ranking. | Determining the maximum processing temperature before significant degradation occurs. |

| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, decomposition temperature and enthalpy. | Assessing the physical and chemical changes during heating. |

| Pyrolysis-GC-MS | Identification of specific volatile degradation products. | Elucidating the degradation mechanism and identifying potential harmful byproducts. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, standardized protocols must be followed when evaluating the thermal properties of Pigment Yellow 180.

Comprehensive Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a high-performance pigment.

Caption: Experimental Workflow for Thermal Stability Assessment.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Pigment Yellow 180 powder into a ceramic or platinum crucible.

-

Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp up to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) and the temperature of maximum rate of decomposition (T_max) from the derivative of the TGA curve (DTG).

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Pigment Yellow 180 into an aluminum pan and hermetically seal it.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp up to a temperature just below the decomposition onset determined by TGA (e.g., 350°C) at a heating rate of 10°C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition.

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of Pigment Yellow 180 into a pyrolysis sample cup.

-

Pyrolysis Conditions: Heat the sample rapidly to a temperature above its main decomposition temperature (e.g., 600°C) in an inert atmosphere (Helium).

-

GC Separation: The volatile pyrolysis products are transferred to a GC column (e.g., a non-polar capillary column) and separated based on their boiling points and affinity for the stationary phase.

-

MS Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library for identification.

Summary of Performance and Applications

The outstanding thermal stability of Pigment Yellow 180 makes it an ideal choice for a variety of demanding applications where high processing temperatures are encountered.

| Property | Value/Rating | Significance |

| Heat Resistance (HDPE) | ~290°C[2] | Suitable for processing in most common plastics. |

| Heat Resistance (PS) | ~300°C[6] | Can be used in high-temperature engineering plastics. |

| Lightfastness (Full Shade) | 7-8[6] | Excellent color stability upon exposure to light. |

| Migration Resistance (PVC) | Excellent[1] | Does not bleed or bloom in plasticized PVC. |

Its primary applications include:

-

Plastics: Polyolefins (PP, PE), PVC, ABS, and engineering plastics.[3][6]

-

Inks: High-performance solvent-based and water-based packaging inks.[2]

-

Coatings: Industrial and powder coatings where high-temperature curing is required.[6]

Conclusion

Pigment Yellow 180 stands out as a high-performance organic pigment with exceptional thermal stability, a direct result of its unique benzimidazolone disazo structure. The robust network of intermolecular hydrogen bonds and efficient crystal packing imparts a high resistance to thermal degradation. While it will eventually decompose at very high temperatures, primarily through the cleavage of its azo linkages, its stability up to approximately 290-300°C makes it a reliable and versatile colorant for a wide range of demanding industrial applications. A thorough understanding of its thermal degradation profile, achieved through a combination of TGA, DSC, and Py-GC-MS, is crucial for optimizing its use and ensuring the longevity of the final colored product.

References

- PIGMENT YELLOW 180 – Introduction and Application. (n.d.). Crownpigment. Retrieved January 13, 2026.

- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 180. Retrieved January 13, 2026.

- Dominion Colour Corporation. (n.d.). PIGMENT YELLOW 180. Retrieved January 13, 2026.

- Zeya Chemicals. (2010, September 13). Pigment yellow 180-Corimax Yellow HG. Retrieved January 13, 2026.

- TA Instruments. (n.d.). Thermal Analysis of Food Coloring Material by DSC. Retrieved January 13, 2026.

- Zeya Chemicals. (n.d.). Pigment yellow 180 TDS. Retrieved January 13, 2026.

- Wang, Y., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI. Retrieved January 13, 2026.

- WorldOfPigments. (2012, November 23). Pigment Yellow 180. Retrieved January 13, 2026.

- Badea, I., et al. (n.d.).

- Hitachi High-Tech. (n.d.).

- Fineland Chem. (n.d.). DuraPrint®3180J Pigment Yellow 180. Retrieved January 13, 2026.

- National Center for Biotechnology Information. (n.d.). Pigment Yellow 180.

- ChemicalBook. (2024, December 18). Pigment Yellow 180. Retrieved January 13, 2026.

- Huang, S., et al. (2022, August 1). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.

- Wang, Y., et al. (2020, September 16). Degradation and detoxification of azo dyes with recombinant ligninolytic enzymes from Aspergillus sp. with secretory overexpression in Pichia pastoris. PMC - NIH. Retrieved January 13, 2026.

- Headley, J. V., & Pilon, R. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry Identification of Elastomeric Materials. DTIC. Retrieved January 13, 2026.

- Huang, S., et al. (2022, May 1). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols.

- Kumar, A., et al. (n.d.). Azo dyes degradation by microorganisms – An efficient and sustainable approach. NIH. Retrieved January 13, 2026.

- Lee, J. H., et al. (2014). A Study on Synthesis and Crystallization of a Benzimidazolone Pigment.

- Yasmin, A., et al. (n.d.). Investigating degradation metabolites and underlying pathway of azo dye “Reactive Black 5” in bioaugmented floating treatment wetlands.

Sources

- 1. DuraPrint®3180J Pigment Yellow 180 | Fineland Chem [finelandchem.com]

- 2. Pigment Yellow 180 - SY Chemical Co., Ltd. [sypigment.com]

- 3. zeyachem.net [zeyachem.net]

- 4. pigments.com [pigments.com]

- 5. Pigment Yellow 180 [dyestuffintermediates.com]

- 6. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 7. Pigment Yellow 180 | C36H32N10O8 | CID 166497 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lightfastness and Weather Resistance of Pigment Yellow 180

Introduction: Understanding Pigment Yellow 180 (PY 180)

Pigment Yellow 180 (PY 180), a high-performance organic pigment, holds a significant position in the coloration of plastics, inks, and coatings. Chemically classified as a disazo benzimidazolone, its molecular formula is C₃₆H₃₂N₁₀O₈.[1][2] This complex structure is central to its exceptional stability and performance characteristics. PY 180 is renowned for its bright, greenish-yellow shade, high color strength, and, most notably, its excellent resistance to heat, solvents, and migration.[1] These properties make it a preferred choice in demanding applications where color durability is paramount.

The benzimidazolone group within the PY 180 molecule is a key contributor to its stability. This moiety is known for its inherent resistance to thermal degradation, hydrolysis, and photolysis (degradation by light).[3] The presence of intramolecular hydrogen bonds further strengthens the molecular structure, enhancing its fastness properties.[4] This guide will provide a comprehensive technical exploration of the lightfastness and weather resistance of PY 180, delving into the underlying chemical principles, standardized testing methodologies, and performance data.

Core Properties of Pigment Yellow 180

The inherent chemical and physical properties of PY 180 form the foundation of its robust performance.

| Property | Typical Value/Rating | Source(s) |

| Chemical Class | Disazo Benzimidazolone | [1] |

| C.I. Name | Pigment Yellow 180 | [1] |

| CAS Number | 77804-81-0 | [1] |

| Molecular Formula | C₃₆H₃₂N₁₀O₈ | [1] |

| Lightfastness (Blue Wool Scale, 1-8) | 6-7 (in tints) to 7-8 (full shade) | [1][2] |

| Weatherfastness (Grey Scale, 1-5) | 4-5 | [2] |

| Heat Stability | Up to 290-300 °C in various polymers | [1] |

| Migration Resistance (1-5) | 5 (Excellent) | [2] |

| Acid Resistance (1-5) | 5 (Excellent) | [2] |

| Alkali Resistance (1-5) | 5 (Excellent) | [2] |

The Science of Durability: Lightfastness and Weather Resistance Explained

Lightfastness refers to a pigment's ability to resist fading or changing color when exposed to light, particularly the ultraviolet (UV) portion of the spectrum. Weather resistance , a broader term, encompasses lightfastness and also includes resistance to other environmental factors such as moisture (rain, humidity), temperature fluctuations, and atmospheric pollutants.[5]

The exceptional lightfastness and weather resistance of PY 180 are attributed to its stable molecular structure. The benzimidazolone and disazo groups are adept at absorbing UV radiation and dissipating the energy through non-destructive pathways, thus minimizing photochemical reactions that lead to color fading.[3]

The Mechanism of Photodegradation

While highly resistant, all organic pigments will eventually degrade upon prolonged exposure to UV radiation. The primary mechanism of this degradation is photolysis , where the absorption of high-energy photons leads to the breaking of chemical bonds within the pigment molecule. This can result in the fragmentation of the chromophore (the part of the molecule responsible for color), leading to a loss of color intensity.

For disazo benzimidazolone pigments like PY 180, the azo linkages (-N=N-) can be a primary site for photodegradation. UV radiation can induce cleavage of these bonds, leading to the formation of smaller, colorless aromatic compounds. However, the overall stability of the benzimidazolone structure significantly mitigates this process. The presence of intramolecular hydrogen bonds helps to stabilize the molecule, making it more difficult for the absorbed energy to break critical bonds.[4]

The degradation process is often a free-radical chain reaction. The initial absorption of a photon can create a free radical on the pigment molecule. This highly reactive species can then react with oxygen or other molecules in the surrounding binder or atmosphere, propagating a chain of degradation reactions.[6]

Standardized Evaluation of Lightfastness and Weather Resistance

To provide quantifiable and comparable data on the durability of pigments, standardized testing methodologies are employed. These tests use controlled laboratory environments to simulate long-term exposure to light and weather in an accelerated timeframe.

Lightfastness Testing: ISO 105-B02 and the Blue Wool Scale

The most widely recognized standard for assessing the lightfastness of colorants is ISO 105-B02 . This method exposes a sample of the pigmented material alongside a set of eight standardized blue wool fabrics to a filtered xenon-arc lamp that simulates natural daylight.[7]

The eight blue wool standards have known, but varied, resistance to fading, with Blue Wool 1 being the most fugitive and Blue Wool 8 being the most lightfast. Each successive reference takes approximately twice as long to fade to the same degree as its predecessor. The lightfastness of the test sample is then rated by comparing its degree of fading to that of the blue wool standards.

PY 180 typically achieves a rating of 6-7 to 7-8 on the Blue Wool Scale , indicating very good to excellent lightfastness.[1][2]

Accelerated Weathering Testing: ASTM G155 (Xenon Arc) and ASTM G154 (QUV)

Accelerated weathering tests are designed to simulate the combined effects of sunlight, moisture, and temperature.

-

ASTM G155 (Xenon Arc): This standard utilizes a xenon arc lamp to provide a full-spectrum light source that closely mimics natural sunlight.[8] The test chamber also incorporates cycles of water spray and controlled temperature and humidity to simulate rain and dew.[9] This method is considered one of the most realistic simulations of outdoor weathering.[10] After exposure for a specified duration (e.g., 500, 1000, or 2000 hours), the samples are evaluated for changes in color (ΔE*), gloss, and physical properties.[11]

-

ASTM G154 (QUV): This method uses fluorescent UV lamps to provide a more concentrated dose of UV radiation, which is the primary driver of photodegradation.[7][12] The test also includes cycles of condensation to simulate the effects of moisture. While less representative of the full solar spectrum than xenon arc, the QUV test is a valuable tool for rapidly assessing a material's resistance to UV degradation.[13]

While specific, publicly available quantitative data from these tests for PY 180 is limited, its high weatherfastness rating of 4-5 on a 1-5 grey scale suggests that it performs exceptionally well in these rigorous tests, exhibiting minimal color and gloss change after prolonged exposure.[2]

Experimental Protocols for Durability Assessment

For researchers and drug development professionals seeking to validate the performance of PY 180 in their specific formulations, the following protocols provide a framework for conducting standardized lightfastness and weather resistance testing.

Protocol 1: Lightfastness Evaluation (Based on ISO 105-B02)

-

Sample Preparation: Prepare test specimens of the PY 180 formulation (e.g., a plastic plaque, a coated panel, or a printed substrate) according to the relevant industry standards. Ensure a consistent and uniform application of the pigment.

-

Mounting: Mount the test specimens and a full set of Blue Wool standards (1-8) in the sample holder of a xenon arc lightfastness tester. A portion of each sample and standard should be masked to serve as an unexposed reference.

-

Exposure Conditions: Set the exposure conditions in the xenon arc apparatus according to ISO 105-B02. This typically involves a controlled irradiance level, black panel temperature, and relative humidity.

-

Evaluation: Periodically inspect the samples and the Blue Wool standards. The test is complete when the contrast between the exposed and unexposed portions of the test specimen is equal to a specific rating on the grey scale for assessing color change (typically grade 4).

-

Rating: The lightfastness rating of the specimen is the number of the Blue Wool standard that exhibits a similar degree of fading.

Protocol 2: Accelerated Weathering (Based on ASTM G155)

-

Sample Preparation: Prepare multiple identical test specimens of the PY 180 formulation.

-

Initial Measurements: Before exposure, measure the initial color (using a spectrophotometer to obtain CIELAB Lab* values) and gloss (using a gloss meter) of each specimen.

-

Exposure Cycle: Program the xenon arc weather-ometer to a specific test cycle as defined in ASTM G155 or a relevant industry specification (e.g., SAE J2527 for automotive exterior materials).[9] A typical cycle includes alternating periods of light-only and light with water spray, with controlled temperature and humidity.

-

Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove a set of specimens from the chamber.

-

Post-Exposure Measurements: After conditioning the exposed specimens, re-measure the color and gloss. Calculate the total color difference (ΔE*) and the percent gloss retention.

-

Physical Property Assessment: If applicable, conduct physical tests (e.g., tensile strength, impact resistance) on the exposed specimens and compare the results to unexposed controls.

Visualizing the Process: Diagrams

Caption: Molecular structure of PY 180 and its stability factors.

Caption: Workflow for accelerated weathering testing.

Conclusion